molecular formula C11H17Cl2FN2 B573200 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 169452-08-8

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B573200
CAS No.: 169452-08-8
M. Wt: 267.169
InChI Key: DCEZYLVPEAGIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 and a molecular weight of 267.17 g/mol. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolidin-3-ylamine backbone, and it is commonly used in various scientific research applications.

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and pyrrolidine.

    Reaction Conditions: The reaction between 4-fluorobenzyl chloride and pyrrolidine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then further reacted with an amine source to yield the final product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the fluorobenzyl group can be replaced with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds[][4].

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride: This compound features a methyl group in place of the fluorine atom.

    1-(4-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride: This compound contains a bromine atom instead of a fluorine atom.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEZYLVPEAGIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697982
Record name 1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169452-08-8
Record name 1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.